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Compound of Interest

Compound Name: BMS711939

Cat. No.: B1667236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BMS-

711939, a novel oxybenzylglycine-based selective peroxisome proliferator-activated receptor

alpha (PPARα) agonist. The information presented herein is compiled from publicly available

research, offering insights into its mechanism of action, in vitro potency and selectivity, in vivo

efficacy, and pharmacokinetic profile across multiple species.

Core Mechanism of Action: PPARα Activation
BMS-711939 functions as a potent agonist for the peroxisome proliferator-activated receptor

alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone

receptor superfamily.[1] PPARα is highly expressed in tissues with high fatty acid catabolism,

such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand like BMS-711939,

PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to

specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the

promoter regions of target genes. This binding event modulates the transcription of genes

involved in lipid and lipoprotein metabolism, leading to beneficial effects on plasma lipoprotein

levels.[1]
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Figure 1: Simplified signaling pathway of BMS-711939 via PPARα activation.

In Vitro Pharmacology
BMS-711939 demonstrates high potency and selectivity for human PPARα in cell-based

transactivation assays.[1]

Table 1: In Vitro Potency and Selectivity of BMS-
711939[1]

Receptor Assay Type EC50
Selectivity vs.
PPARα

Human PPARα
PPAR-GAL4

Transactivation
4 nM -

Human PPARγ
PPAR-GAL4

Transactivation
4.5 µM >1000-fold

Human PPARδ
PPAR-GAL4

Transactivation
>100 µM >25000-fold

Experimental Protocols
PPAR-GAL4 Transactivation Assay
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The functional potency and selectivity of BMS-711939 were determined using a PPAR-GAL4

transactivation assay. In this system, the ligand-binding domain (LBD) of the human PPAR

subtype (α, γ, or δ) is fused to the DNA-binding domain of the yeast transcription factor GAL4.

This chimeric receptor is co-transfected into host cells with a reporter plasmid containing a

GAL4 upstream activation sequence (UAS) linked to a reporter gene (e.g., luciferase). The

binding of an agonist to the PPAR LBD induces a conformational change, enabling the GAL4

DNA-binding domain to bind to the UAS and drive the expression of the reporter gene. The

resulting signal (e.g., luminescence) is proportional to the activation of the receptor. EC50

values are then calculated from the dose-response curves.
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Figure 2: General workflow for the PPAR-GAL4 transactivation assay.

In Vivo Efficacy
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The in vivo effects of BMS-711939 on lipid and lipoprotein metabolism were evaluated in two

key preclinical animal models: human ApoA1 transgenic mice and high-fat diet-fed dyslipidemic

hamsters.[1][2]

Human ApoA1 Transgenic Mice
In human ApoA1 transgenic mice, a model used to assess the impact of PPAR agonists on

HDLc, BMS-711939 robustly induced ApoA1 and HDLc levels.[2]

High-Fat Fed Dyslipidemic Hamsters
In a dyslipidemic hamster model, BMS-711939 demonstrated a significant reduction in

triglycerides and LDLc, with the LDLc lowering being more pronounced than that observed with

fenofibrate.[2]

Pharmacokinetics
BMS-711939 exhibited a favorable pharmacokinetic profile across multiple preclinical species,

characterized by low to moderate plasma clearance and excellent oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of BMS-711939 in
Preclinical Species[1]

Species Clearance (CL) Half-life (t½)
Oral Bioavailability
(F)

Mouse Low 1.8 h -

Rat Low - 100%

Dog Moderate - 59%

Monkey (Cynomolgus) Low 26.3 h -

Note: Specific clearance values were not provided in the source material, only qualitative

descriptions.
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The synthesis of BMS-711939 involves a multi-step process. A key sequence includes the

reductive amination of a fluoro-substituted hydroxybenzaldehyde with glycine methyl ester

hydrochloride to form a secondary amine. This is followed by reaction with methyl

chloroformate to yield a methyl carbamate. Base-mediated alkylation with a substituted oxazole

and subsequent basic hydrolysis of the resulting ester affords the final compound, BMS-

711939.[1]

Conclusion
The preclinical data for BMS-711939 characterize it as a potent and highly selective PPARα

agonist.[1] Its robust in vitro activity translates to significant in vivo efficacy in relevant animal

models of dyslipidemia, where it favorably modulates plasma lipids and lipoproteins.[1][2]

Furthermore, its excellent pharmacokinetic properties, including high oral bioavailability in

several species, supported its selection for further preclinical evaluation.[1] This comprehensive

preclinical profile highlights the potential of BMS-711939 as a therapeutic agent for

dyslipidemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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